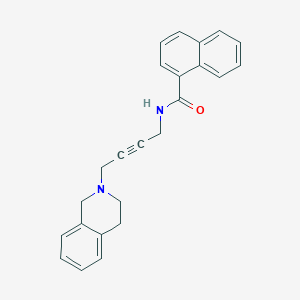

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide, commonly referred to as DIQBA, is a synthetic compound that has gained attention for its potential applications in scientific research. DIQBA is a small molecule that has been shown to modulate the activity of certain proteins, making it a valuable tool for studying various biological processes.

Applications De Recherche Scientifique

Stereoselective Synthesis and Atropisomeric Alkaloids

Research has demonstrated the utility of planar chiral arene chromium complexes in the stereoselective synthesis of atropisomeric korupensamines A and B, which share structural motifs with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide. This synthesis involves syn-selective cross-coupling and axial isomerization or tricarbonylchromium migration, highlighting a method that could potentially be applied to the synthesis of related compounds (Watanabe et al., 2004).

Biological Activities of Naphthylisoquinoline Alkaloids

Naphthylisoquinoline alkaloids, a class to which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is structurally related, have been found to exhibit a diverse array of biological activities. These compounds, naturally occurring in certain plant families, have shown promise in antiviral, antiprotozoal, and antitumor applications, suggesting potential research applications for similar compounds in pharmacology and medicinal chemistry (Ibrahim & Mohamed, 2015).

Synthesis of Fluorescent and Photoactivatable Analogues

The development of photoactive and fluorescent derivatives of naphthylisoquinoline alkaloids for biological studies is another area of research that underscores the relevance of complex organic synthesis in understanding the mode of action of bioactive compounds. This approach facilitates the investigation of drug-target interactions, providing a framework that could be extended to the study of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide derivatives in biological systems (Bringmann et al., 2007).

Novel Biosynthetic Pathways

Explorations into the biosynthesis of isoquinoline alkaloids have revealed novel pathways, highlighting the role of acetate units in the formation of both the isoquinoline and naphthalene portions of such compounds. This research into stress-related metabolism and novel biosynthetic routes offers valuable insights into the production and potential modifications of compounds like N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide for therapeutic applications (Bringmann & Feineis, 2001).

Propriétés

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-24(23-13-7-11-20-9-3-4-12-22(20)23)25-15-5-6-16-26-17-14-19-8-1-2-10-21(19)18-26/h1-4,7-13H,14-18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDXLVWPPUIHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one](/img/structure/B2919573.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2919576.png)

![3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2919579.png)

![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2919587.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2919592.png)

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)